Diethoxymethanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethoxymethanamine can be synthesized using several methods. One common method involves the reaction of acetaldehyde with diethylamine in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using high-pressure and high-temperature conditions to optimize yield and purity. The process often involves the use of continuous reactors and advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Diethoxymethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Diethoxymethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of complex molecules.
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs for cardiovascular and neurological conditions.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of diethoxymethanamine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions enable it to act as a precursor in the synthesis of more complex molecules, influencing various biochemical and chemical pathways .
Comparison with Similar Compounds
Dimethoxymethane: Similar in structure but lacks the amine group.
Diethyltoluamide: Shares some functional similarities but is primarily used as an insect repellent.
Methoxyethanol: Similar in its ether functionality but differs in its applications and properties.
Uniqueness: Diethoxymethanamine’s unique combination of ether and amine functionalities makes it a versatile compound in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its distinctiveness compared to similar compounds .
Properties
IUPAC Name |
diethoxymethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-3-7-5(6)8-4-2/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJOXANYPPCJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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